molecular formula C11H13Cl2NO B1471369 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 141463-73-2

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B1471369
CAS No.: 141463-73-2
M. Wt: 246.13 g/mol
InChI Key: PJIJWNHURYAXGM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name

1-(chloromethyl)-5-methoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;/h2-4H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJWNHURYAXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3,4-dihydroisoquinoline.

    Chloromethylation: The key step involves the chloromethylation of the isoquinoline ring. This can be achieved using reagents like formaldehyde and hydrochloric acid, which introduce the chloromethyl group at the desired position.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of quinoline derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic uses.

    Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has a similar structure but differs in the position and number of methoxy groups.

    2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have variations in the substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the chloromethyl group at specific positions can confer distinct properties compared to other related compounds.

Biological Activity

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by its isoquinoline structure, which contributes to its reactivity and interaction with biological targets. The presence of the chloromethyl group enhances its electrophilic properties, potentially facilitating interactions with nucleophilic sites in biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.

  • Enzyme Interaction : This compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes that regulate neurotransmitter levels, potentially influencing mood and cognitive functions.
  • Receptor Modulation : The compound may also act as an antagonist or agonist at certain receptor sites, impacting signaling pathways related to pain perception and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231).
Antimicrobial Properties Demonstrates activity against certain bacterial strains.
Neuroprotective Effects Potentially protects neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Effects Reduces inflammatory markers in vitro and in vivo models.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Studies : In vitro studies using MDA-MB-231 breast cancer cells showed a significant reduction in cell viability upon treatment with 10 μM concentrations of the compound over three days. Furthermore, in vivo studies indicated that administration at 20 mg/kg effectively reduced tumor size in xenograft models.
  • Neuroprotective Effects : Research demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in cultured neuronal cells. This suggests potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is likely absorbed through gastrointestinal routes with distribution influenced by its lipophilicity.
  • Metabolism : Initial studies suggest hepatic metabolism may play a role in its bioavailability and efficacy.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while lower doses exhibit therapeutic effects, higher doses may lead to cytotoxicity and organ damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride

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